Pentane

Description

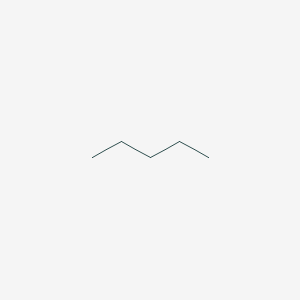

Structure

3D Structure

Properties

IUPAC Name |

pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBQJSOFQDEBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pentane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9078-70-0, 59802-17-4 | |

| Record name | Pentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9078-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59802-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025846 | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.] | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04% | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel]. | |

CAS No. |

109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C4-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-6, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C>4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068647609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEX897A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RZ903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Pentane and Its Derivatives

Stereoselective and Enantioselective Synthesis of Pentane (B18724) Derivatives

Stereoselective and enantioselective synthesis aims to produce a desired stereoisomer or enantiomer of a compound with high purity. For this compound derivatives, this is particularly relevant when the molecule contains chiral centers. Methodologies in this area often involve asymmetric catalysis, the use of chiral auxiliaries, or biocatalytic transformations.

Recent research highlights approaches to stereoselective synthesis of strained bicyclic systems containing the this compound framework, such as bicyclo[2.1.0]pentanes (housanes) and bicyclo[1.1.1]pentanes. One strategy for synthesizing highly functionalized bicyclo[2.1.0]pentanes involves a two-step sequence: a metal-catalyzed cyclopropenation of alkynes followed by an intermolecular [2+2] photocycloaddition with electron-deficient alkenes. This method has demonstrated high diastereoselectivity, and when enantiomerically enriched cyclopropenes are used, the process proceeds with enantioretention. researchgate.netacs.org The [2+2] cycloaddition step, often mediated by visible light and a photocatalyst, involves the formation and subsequent ring closure of a diradical intermediate. acs.org

For bicyclo[1.1.1]pentanes (BCPs), which are valuable as bioisosteres in medicinal chemistry, enantioselective synthesis is an active area of research. acs.orgnih.govresearchgate.net Asymmetric transformations yielding chiral BCPs with an adjacent stereocenter are particularly sought after. acs.orgnih.gov While traditional methods often involve multi-step processes where the stereocenter is introduced after forming the BCP core, more direct asymmetric functionalization of [1.1.1]propellane is being explored. nih.gov One reported catalytic methodology achieves the enantioselective synthesis of α-chiral 1,3-difunctionalized BCPs through a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. This reaction utilizes an asymmetric N-heterocyclic carbene (NHC) catalyst and demonstrates high levels of regio- and enantioselectivity. acs.orgnih.gov

Another approach to accessing enantioenriched BCPs involves asymmetric transfer hydrogenation of adjacent ketones. researchgate.net This method has been applied to the synthesis of BCP analogues of known drugs. researchgate.net

Continuous Flow Synthesis Techniques for Bicyclo[1.1.1]this compound Derivatives

Continuous flow synthesis offers advantages over batch processing, including improved reaction control, enhanced safety for hazardous intermediates, and increased scalability. researchgate.net These benefits are particularly relevant for the synthesis of strained and reactive molecules like [1.1.1]propellane and its bicyclo[1.1.1]this compound derivatives.

A continuous flow process has been developed for the generation of [1.1.1]propellane, which can then be directly functionalized into various BCP species without isolation of the propellane intermediate. researchgate.netthieme-connect.comrsc.orgucd.ie This flow process utilizes syringe pumps to handle reactive reagents like methyl lithium and incorporates a static mixer to prevent clogging by salt byproducts. thieme-connect.com An aqueous work-up procedure, more practical than low-temperature vacuum distillation for flow systems, has been developed to provide solutions of [1.1.1]propellane suitable for downstream reactions. researchgate.netthieme-connect.com This continuous flow approach has enabled the generation of BCP species on a gram scale with throughputs up to 8.5 mmol/h. researchgate.netrsc.orgucd.ie

Continuous flow techniques are also being applied to the synthesis of bench-stable BCP trifluoroborate salts, which are useful building blocks in cross-coupling reactions. researchgate.netchemrxiv.org Photoinduced decarboxylative borylation in continuous flow has been optimized to provide a scalable route to these boronic pinacol (B44631) products. researchgate.net

Generation of [1.1.1]propellane for Bicyclo[1.1.1]this compound Precursors

[1.1.1]Propellane is a highly strained molecule that serves as a key precursor for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes through the opening of its central C-C bond. researchgate.netacs.org Its unique structure and reactivity make it a valuable intermediate, particularly for accessing BCPs which are increasingly used as bioisosteres in medicinal chemistry. researchgate.netresearchgate.netucd.ieacs.orgnih.govresearchgate.net

A common synthetic route to [1.1.1]propellane involves the cyclization of a tetrahalide precursor. ucd.ie The synthesis often starts from 3-chloro-2-(chloromethyl)propene, which undergoes dibromocarbene addition followed by deprotonation and intramolecular nucleophilic displacements. acs.orgwikipedia.org Early syntheses involved coupling reactions of dibrominated bicyclo[1.1.1]this compound derivatives with organolithium reagents. wikipedia.org

Due to its reactivity and tendency to polymerize, [1.1.1]propellane is typically generated on demand or stored in solution at low temperatures. ucd.ie The development of continuous flow methods for its generation addresses some of the challenges associated with handling this reactive intermediate, allowing for its in situ consumption in subsequent reactions to form BCP derivatives. researchgate.netthieme-connect.comrsc.orgucd.ie

Photochemical Transformations in Continuous Flow Synthesis

Photochemical transformations, which utilize light to drive chemical reactions, can be effectively integrated into continuous flow systems. This combination allows for precise control of irradiation time and intensity, improved mass transfer, and efficient heat dissipation, which are particularly beneficial for reactions involving highly energetic intermediates or those requiring specific wavelengths of light. researchgate.net

In the context of bicyclo[1.1.1]this compound synthesis, continuous photochemical transformations of [1.1.1]propellane have been developed to produce valuable BCPs. researchgate.netrsc.org For instance, a continuous flow photochemical addition of [1.1.1]propellane to diacetyl has been successfully employed for the large-scale synthesis of a diketone intermediate, which can then be converted to bicyclo[1.1.1]this compound-1,3-dicarboxylic acid. nih.govacs.org This process, conducted under irradiation with 365 nm light in flow, allowed for the rapid production of kilogram quantities of the diketone. nih.govacs.org

Another example involves the light-mediated continuous flow functionalization of [1.1.1]propellane with 2-chloro-2-oxoacetates to form BCPs with two new C-C bonds. thieme-connect.com Photochemical reactions in flow have also been explored for the synthesis of symmetrically and unsymmetrically substituted BCP sulfides through the UV-initiated radical reaction of [1.1.1]propellane with disulfides. researchgate.net

Synthesis of Substituted this compound-2,4-diones

This compound-2,4-dione (acetylacetone) is a versatile building block in organic synthesis due to its acidic methylene (B1212753) group and the presence of two reactive carbonyls. Substituted this compound-2,4-diones, with modifications typically at the 3-position, are important intermediates for the synthesis of various organic compounds, including heterocycles and ligands for metal complexes. unirioja.esasrjetsjournal.orgsioc-journal.cnacs.org

Strategies for 3-Substituted this compound-2,4-dione Synthesis

The synthesis of 3-substituted this compound-2,4-diones often involves the alkylation or functionalization of the acidic methylene carbon of this compound-2,4-dione. Various strategies have been developed to achieve this, depending on the desired substituent and reaction conditions.

A general procedure for synthesizing 3-alkylthis compound-2,4-diones involves the C-alkylation of this compound-2,4-dione under various conditions. unirioja.es Early methods included the reaction of sodium or potassium derivatives of this compound-2,4-dione with alkyl halides in alcoholic solution or the reaction with alkyl halides in the presence of potassium carbonate in different solvents like alcohol, ether, or acetone (B3395972). orgsyn.org

More recent strategies for synthesizing 3-substituted this compound-2,4-diones include reactions involving 2-(2,4-dioxopentan-3-yl)benzoic acid with various alcohols under acidic conditions. ijprs.com Additionally, 3-substituted this compound-2,4-diones can be formed through reactions of substituted anilines with acetylacetone (B45752) in the presence of sodium nitrite (B80452) and sodium acetate (B1210297), yielding hydrazono-substituted derivatives. asrjetsjournal.orgjetir.org

Specific examples of strategies include the synthesis of 3-decylthis compound-2,4-dione via C-alkylation unirioja.es, and the formation of 3-(furan-2-ylmethylene)this compound-2,4-dione from xylose and acetylacetone catalyzed by Lewis acids. rsc.org

Utilization of Chloro and Iodo Derivatives in this compound-2,4-dione Synthesis

Halogenated derivatives, particularly at the 3-position of this compound-2,4-dione, can serve as valuable intermediates for further functionalization. While 3-chlorothis compound-2,4-dione (B157559) can be obtained from this compound-2,4-dione and sulfuryl chloride, its reactivity can be enhanced by converting the chloro group to a more reactive iodo group. chempap.orgrsc.org

A method for synthesizing 3-substituted this compound-2,4-diones involves the conversion of cheaper and easily accessible chloro derivatives into more reactive iodo derivatives using the Finkelstein reaction. chempap.orgresearchgate.net This halogen exchange is often carried out in organic solvents. chempap.org The use of industrially relevant ketones, such as methyl isobutyl ketone (MIBK), as the reaction medium has been proposed for this Finkelstein reaction. chempap.orgresearchgate.net MIBK facilitates the azeotropic removal of water, which is beneficial when using moisture-sensitive alkylating agents. chempap.orgresearchgate.net This approach allows for the subsequent alkylation using the more reactive iodo intermediate. chempap.orgresearchgate.net

For example, 3-(chlorodifluoromethylthio)this compound-2,4-dione, a derivative with a reactive -SCF₂Cl group, can undergo halogen exchange with iodide in ketone solvents like MIBK to form the corresponding iodo analogue, facilitating further alkylation or functionalization.

Role of Specific Solvents in this compound-2,4-dione Synthesis (e.g., Methyl Isobutyl Ketone)

The synthesis of this compound-2,4-dione derivatives often involves reactions like alkylation or halogenation of this compound-2,4-dione (acetylacetone). The choice of solvent plays a critical role in the efficiency and selectivity of these transformations. For instance, in the synthesis of 3-substituted derivatives of this compound-2,4-dione via the Finkelstein reaction, which involves converting less reactive chloro derivatives into more reactive iodo derivatives, highly polar organic solvents are generally suggested as ideal reaction media. chempap.orgresearchgate.netepa.gov

Methyl isobutyl ketone (MIBK), a ketone solvent with relatively low solubility in water compared to acetone and MEK, has been proposed and utilized in such syntheses. chempap.orgresearchgate.netepa.govwikipedia.org The use of MIBK offers the advantage of allowing for the azeotropic removal of water from the reaction mixture. chempap.orgresearchgate.netepa.gov This is particularly beneficial when employing moisture-sensitive alkylating agents, such as (3-chloropropyl)trimethoxysilane. chempap.orgresearchgate.netepa.gov Studies have shown that using MIBK can lead to shorter reaction times for the alkylation of this compound-2,4-dione compared to other solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netresearchgate.net

Table 1: Reaction Time and Yield in the Allylation of Acetylacetone with Allyl Chloride in Various Ketones researchgate.net

| Solvent | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) |

| Methyl Isobutyl Ketone | ~115 | 100 | 57 |

| Acetone | Boiling point | Not specified | Lower |

| Methyl Ethyl Ketone | Boiling point | Not specified | Lower |

Note: Data extracted from a figure, approximate values are used.

Isolation and Purification Techniques for this compound-2,4-dione Derivatives

After the synthesis of this compound-2,4-dione derivatives, effective isolation and purification techniques are essential to obtain the desired compounds in high purity. The specific methods employed depend on the nature of the synthesized derivative.

For compounds like 3-chlorothis compound-2,4-dione, purification can be achieved through fractional distillation under reduced pressure. A typical procedure involves obtaining the crude product as a yellow liquid after removal of the solvent under reduced pressure. Fractional distillation can yield the purified product with high purity (≥98%) and a good recovery rate (90–92%).

Alternative methods, such as recrystallization from solvent mixtures like hexane/ethyl acetate (1:1), can also be used, although they may be less efficient in terms of recovery (75–80%).

In cases where the synthesized derivatives are sensitive to water or exist as mixtures of isomers, specific techniques are required. For instance, in the synthesis of certain substituted this compound-2,4-dione derivatives, products not containing water-sensitive substituents have been isolated as copper complexes. researchgate.netepa.gov The pure C-alkylation product can then be obtained by decomposing the copper complex with a hydrochloric acid solution and extracting the formed ligand into an organic phase, such as hexane. researchgate.netepa.gov Further purification of the obtained ligand can be performed by distillation. researchgate.netepa.gov

For separating diastereomeric mixtures of this compound-2,4-dione derivatives, techniques like column chromatography are employed. mdpi.com Careful elution with appropriate solvent systems, such as petroleum ether and ethyl acetate, allows for the separation of diastereomers, although complete separation might require preparative thin-layer chromatography (TLC) for overlapping spots. mdpi.com

Bicyclo[1.1.1]this compound Framework Synthesis and Functionalization

The bicyclo[1.1.1]this compound (BCP) framework is a rigid, three-dimensional structure that has gained significant attention in medicinal chemistry and materials science as a bioisostere for planar aromatic rings, internal alkynes, and tert-butyl groups. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net Its incorporation into molecules can enhance properties like solubility and metabolic stability. nih.govresearchgate.netresearchgate.netkeaipublishing.com The synthesis of the BCP core and its subsequent functionalization are active areas of research.

The synthesis of the BCP framework commonly involves the 1,3-difunctionalization of [1.1.1]propellane, a highly strained molecule. acs.orgresearchgate.netnih.govrsc.orgorgsyn.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrhhz.netescholarship.org This transformation typically occurs via radical or ionic pathways that cleave the central, strained bond of [1.1.1]propellane. acs.orgnih.govresearchgate.netresearchgate.netrsc.orgescholarship.org

Carbene Insertion into Bicyclo[1.1.0]butane

One method for constructing the bicyclo[1.1.1]this compound framework involves the formal insertion of a carbene into the central bond of bicyclo[1.1.0]butane (BCB). acs.orgresearchgate.netrsc.org Bicyclo[1.1.0]butanes are highly strained hydrocarbons themselves, containing two fused cyclopropane (B1198618) rings. rsc.orgrsc.orgacs.org This carbene insertion strategy, first described by Applequist and co-workers, has been utilized to access BCPs from BCBs. acs.orgrsc.org This approach involves the reaction of (dihalo)carbenes with the interbridgehead bond of bicyclo[1.1.0]butanes. acs.org While this method can be effective, accessing 1,3-disubstituted BCBs, which are attractive precursors for BCPs via carbene insertion, can be challenging and may require multi-step synthetic sequences. rsc.org

Radical and Nucleophilic Addition Across [1.1.1]propellane

The most prevalent strategy for synthesizing the BCP framework is through the 1,3-difunctionalization of [1.1.1]propellane via radical or nucleophilic addition across its central bond. acs.orgresearchgate.netnih.govorgsyn.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netrhhz.netescholarship.org The unique reactivity of [1.1.1]propellane stems from the strain energy associated with its structure and, as proposed by some studies, σ–π-delocalization of electron density. acs.orgrsc.orgescholarship.org

Radical additions to [1.1.1]propellane are well-studied and provide access to a variety of functionalized BCPs. acs.orgorgsyn.orgresearchgate.netresearchgate.netrhhz.netescholarship.org These reactions typically involve the addition of a radical species to the central bond, generating a bridgehead BCP radical intermediate. escholarship.org This intermediate can then undergo further reactions, such as atom transfer or addition to a radical trap, to form the final BCP product. escholarship.org Examples include radical acylation with aldehydes to synthesize bicyclo[1.1.1]this compound ketones acs.org, and atom-transfer radical addition with alkyl halides to access 1-halo-3-substituted BCPs. rhhz.net

Nucleophilic additions also facilitate the 1,3-difunctionalization of [1.1.1]propellane. nih.govresearchgate.netresearchgate.netrsc.org These reactions involve the attack of a nucleophile on one of the bridgehead carbons, leading to the cleavage of the central bond and formation of a BCP derivative with a nucleophilic substituent at one bridgehead and an electrophilic center at the other. researchgate.net

Visible Light Induced Synthesis of Bicyclo[1.1.1]this compound-Ketones

Visible light-induced methodologies have emerged as a mild and efficient approach for the synthesis of bicyclo[1.1.1]this compound ketones (BCP-ketones). keaipublishing.comacs.orgdntb.gov.uax-mol.net These methods often utilize photocatalysts to generate reactive intermediates under mild conditions, typically at room temperature. keaipublishing.comacs.org

One reported method involves the use of tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light irradiation to activate aldehyde hydrogen bonds. keaipublishing.com This generates acyl radicals that subsequently react with spiral alkanes, including [1.1.1]propellane, to form BCP-ketones. keaipublishing.comacs.org This approach is characterized by its mild, metal-free nature, operation at room temperature, and good tolerance for oxidation-sensitive functional groups. keaipublishing.com Mechanistic studies have supported a radical-based mechanism, with the stoichiometric consumption of TBHP being crucial for the reaction. keaipublishing.com

Another visible light-induced method for synthesizing 1,3-disubstituted bicyclo[1.1.1]this compound ketones involves cooperative photoredox and N-heterocyclic carbene catalysis. acs.orgdntb.gov.ua These photocatalytic approaches offer a more sustainable and efficient route compared to traditional methods that may require high temperatures, metal catalysts, or hazardous reagents. keaipublishing.com

Bridge Functionalization Strategies for Bicyclo[1.1.1]this compound Derivatives

While functionalization of the tertiary bridgehead positions (C1 and C3) of BCP derivatives is relatively well-established, functionalization of the three concyclic secondary bridge positions (C2, C4, and C5) presents a greater synthetic challenge and remains an emerging field. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net The unique structural properties of the BCP core contribute to these challenges. nih.gov However, functionalization at the bridge positions provides novel avenues for diversifying BCP scaffolds, which is valuable for drug discovery and materials science. nih.govresearchgate.net

Recent advances in bridge functionalization have explored one-electron strategies, such as radical-based methods. nih.govresearchgate.netacs.org These approaches often involve the generation of a strong hydrogen atom abstractor to facilitate radical C-H abstraction at the bridge positions. acs.org This can lead to the formation of bridge-substituted BCP derivatives. acs.org

Examples of bridge functionalization strategies include decarboxylative Minisci heteroarylation of BCP derivatives at the bridge positions. acs.org This photocatalyst-free process allows for the direct coupling of bridge carboxylic acids with heteroarenes, providing access to polysubstituted BCP derivatives. acs.org

Despite the progress, further improvements in the efficiency and scope of bridge functionalization methods are needed to fully realize the potential of bridge-substituted BCPs in various applications. acs.org

Synthesis of Bicyclo[1.1.1]pentan-2-ol and Related Compounds

The bicyclo[1.1.1]this compound (BCP) core is a strained bicyclic system that has garnered significant interest as a bioisostere for phenyl rings and tert-butyl groups in drug discovery acs.orgwikipedia.org. The synthesis of functionalized BCPs, such as bicyclo[1.1.1]pentan-2-ol, presents unique challenges due to the inherent strain of the ring system.

One approach to synthesizing bicyclo[1.1.1]pentan-2-ol and related 2-substituted BCPs involves the functionalization of the BCP core. While 1,3-difunctionalized BCPs are more widely studied and accessible, general methods for synthesizing 2-substituted BCPs, which can serve as bioisosteres for ortho- or meta-substituted arene rings, are less developed researchgate.net.

Research has explored the synthesis of bicyclo[1.1.1]pentan-2-ol (14b) from acyl chloride 11b researchgate.netresearchgate.net. Another route involves the synthesis of alcohols through NY cyclisation researchgate.netresearchgate.net. The synthesis of 2-substituted bicyclo[1.1.1]pentanes can also be achieved through sequential C=C and C–C functionalization reactions, utilizing dirhodium-mediated cyclization followed by a photoinduced triplet energy transfer catalyzed carbene formation chemrxiv.org. This method allows for the synthesis of various 2-substituted BCPs in moderate to good yields chemrxiv.org.

Another strategy for accessing BCP derivatives, including those that can be transformed into alcohols, involves the large-scale synthesis of bicyclo[1.1.1]this compound-1,3-dicarboxylic acid (BCP diacid) acs.orgnih.gov. This diacid serves as a versatile intermediate for preparing various BCP-containing building blocks, such as alcohols, acids, amines, and amino acids acs.orgnih.gov. A practical synthesis of the BCP diacid on a multigram scale has been reported, featuring a key in-flow photochemical reaction between [1.1.1]propellane and diacetyl acs.orgnih.gov. The resulting diketone undergoes a haloform reaction to yield the diacid acs.org.

The synthesis of bicyclo[1.1.1]this compound ketones, which can be precursors to alcohols, has also been investigated. A mild, metal-free method utilizing tert-butyl hydrogen peroxide (TBHP) under blue light has been developed, proceeding at room temperature with moderate to high yields and tolerating various functional groups keaipublishing.com.

While specific detailed data tables for the synthesis of bicyclo[1.1.1]pentan-2-ol were not extensively available in the search results, the reported synthetic strategies highlight the use of specific reagents, reaction conditions, and intermediates.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical synthesis through the reduction or elimination of hazardous substances and the development of sustainable processes. While the primary production of this compound relies on fossil fuels junyuanpetroleumgroup.com, there is increasing interest in exploring greener approaches for the synthesis of this compound and its derivatives, particularly from renewable resources marketresearchintellect.commarketreportsworld.com.

Research is ongoing into more sustainable production methods for hydrocarbons like this compound, including biogas upgrading and catalytic conversion of biomass junyuanpetroleumgroup.com. The selective conversion of biomass-derived γ-valerolactone (GVL) to this compound has been explored as a potential green route rsc.org. A one-step catalytic system using a Co/HZSM-5 bifunctional catalyst has shown high selectivity (93.5%) for this compound fuel production from GVL under mild conditions rsc.org. This approach offers a promising alternative to traditional petroleum-based production, addressing the growing scarcity of petroleum resources rsc.org.

Another example of a green chemistry approach in the context of this compound-related compounds is the synthesis of this compound-1,2,5-triol from furfuryl alcohol, a biomass-derived furanic compound rsc.orgresearchgate.netnih.gov. A scalable synthesis utilizing the Achmatowicz rearrangement and gas-phase hydrogenation over supported metal catalysts has been developed, achieving high yields and featuring benefits such as a solvent-free technology operating at atmospheric pressure rsc.orgresearchgate.netnih.gov.

Furthermore, the development of environmentally friendly solvents and reagents is a key aspect of green chemistry. In the context of reactions involving this compound derivatives, research has focused on developing milder conditions and avoiding hazardous substances. For instance, a chemoselective thioacetalization method using an odorless and efficient propane-1,3-dithiol equivalent under solvent-free conditions has been reported organic-chemistry.org. This method offers a greener alternative to conventional thioacetalization, which often involves volatile and foul-smelling thiols organic-chemistry.org.

The shift towards more sustainable practices and heightened regulatory scrutiny are driving innovation in the this compound market, with increasing focus on renewable sources and greener production methods marketreportsworld.com. Investment in bio-compatible this compound blends and the exploration of this compound's use in bio-based chemical synthesis are also gaining traction marketreportsworld.com.

While the large-scale industrial production of this compound from fossil fuels still dominates, the research into biomass conversion and the development of milder, more efficient synthetic methods for this compound derivatives exemplify the growing integration of green chemistry principles in this area.

Catalysis and Reaction Mechanisms Involving Pentane

Catalytic Isomerization of n-Pentane

Catalytic isomerization of n-pentane (normal pentane) is a process that rearranges its molecular structure to produce isothis compound (B150273) (2-methylbutane). This reaction is particularly important in gasoline production as isothis compound has a higher octane (B31449) number than n-pentane, improving fuel quality.

Heterogeneous Catalysis for This compound (B18724) Isomerization

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used for n-pentane isomerization. These catalysts typically possess both acidic and metallic sites, functioning as bifunctional catalysts. The acidic sites facilitate skeletal rearrangement, while the metallic sites are responsible for hydrogenation and dehydrogenation reactions ajol.infotandfonline.com.

Noble metals, such as platinum (Pt) and palladium (Pd), supported on solid acidic materials are common heterogeneous catalysts. Platinum supported on chlorinated alumina (B75360) and platinum or palladium on zeolites, such as mordenite (B1173385) (MOR) and USY zeolite, have been extensively studied and used industrially ajol.infotandfonline.comntu.edu.twacademie-sciences.fr. Sulfated zirconia (SZ), often promoted with metals like platinum, aluminum, or gallium, is also considered a promising halogen-free alternative due to its high activity at relatively low temperatures ntu.edu.twsharif.eduekb.egresearchgate.net.